(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
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Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The bromopyridinyl group, for example, is a heterocyclic aromatic ring with a bromine atom attached, while the piperidinyl group is a six-membered ring containing nitrogen . The dihydrobenzodioxinyl group is a seven-membered ring with two oxygen atoms. The exact 3D orientation of these groups could impact the properties and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the bromopyridinyl group could potentially undergo nucleophilic substitution reactions, while the piperidinyl group could act as a base or nucleophile . The dihydrobenzodioxinyl group might also participate in reactions involving the opening of the dioxin ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and possibly its boiling point . The presence of multiple rings could also impact its solubility and stability.Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and structural characterization of compounds with similar structures to the one , highlighting the interest in developing new materials with potential biomedical applications. For instance, the work by Benaka Prasad et al. (2018) detailed the synthesis and antiproliferative activity evaluation of a novel bioactive heterocycle, showcasing the importance of structural exploration and Hirshfeld surface analysis in understanding the stability and interactions of such molecules (S. Benaka Prasad et al., 2018). Similarly, Karthik et al. (2021) provided insight into the thermal, optical, etching, and structural studies of related compounds, emphasizing their potential for further theoretical and applied research (C. S. Karthik et al., 2021).
Potential Biomedical Applications
Research into related compounds has also highlighted their potential biomedical applications. For example, the study of orexin-1 receptor mechanisms on compulsive food consumption in a model of binge eating in female rats by Piccoli et al. (2012) suggests that selective antagonism at orexin-1 receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (L. Piccoli et al., 2012). Another study by Çetinkaya et al. (2012) on the synthesis and antioxidant properties of certain derivatives indicated their effective antioxidant power, further supporting the idea that such compounds could be promising molecules due to their potential antioxidant properties (Yasin Çetinkaya et al., 2012).
properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O4/c1-13-18(27-17-7-3-2-6-16(17)25-13)20(24)23-11-8-14(9-12-23)26-19-15(21)5-4-10-22-19/h2-7,10,13-14,18H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXRFGGHJRWJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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